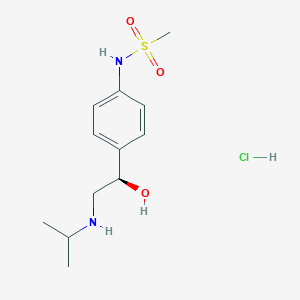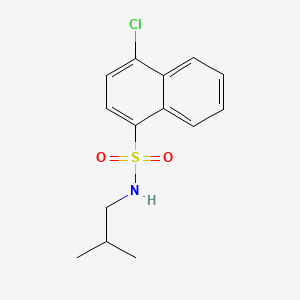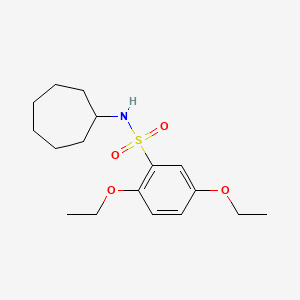
(-)-Sotalol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Sotalol hydrochloride, also known as Sotalol Hydrochloride, is a pharmaceutical compound with the chemical formula C12H20N2O3S.ClH . It is primarily used as an antiarrhythmic agent to treat and prevent abnormal heart rhythms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sotalol Hydrochloride involves the reaction of N-phenyl-N-(t-butylamino)ethanol with methanesulfonyl chloride to form N-phenyl-N-(t-butylamino)ethyl methanesulfonate. This intermediate is then reacted with thiourea to yield N-phenyl-N-(t-butylamino)ethyl thiourea. Finally, the thiourea derivative is hydrolyzed to produce Sotalol, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of Sotalol Hydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification processes to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sotalol Hydrochloride undergoes various chemical reactions, including:
Oxidation: Sotalol can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of Sotalol can lead to the formation of secondary amines.
Substitution: Sotalol can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sotalol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the kinetics and mechanisms of sulfonamide reactions.
Biology: Employed in studies investigating the effects of beta-blockers on cellular processes.
Medicine: Extensively researched for its antiarrhythmic properties and its role in managing cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Sotalol Hydrochloride exerts its effects by blocking beta-adrenergic receptors and potassium channels in the heart. This dual action helps to slow down the heart rate and stabilize the cardiac rhythm. The compound primarily targets the beta-1 and beta-2 adrenergic receptors, as well as the delayed rectifier potassium current (I_Kr) channels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: Another beta-blocker used to treat arrhythmias, but lacks the potassium channel-blocking activity of Sotalol.
Amiodarone: A multi-channel blocker with broader antiarrhythmic effects but more side effects compared to Sotalol.
Metoprolol: A selective beta-1 blocker with fewer side effects but less effective in treating certain types of arrhythmias.
Uniqueness
Sotalol Hydrochloride is unique due to its dual action on both beta-adrenergic receptors and potassium channels, making it particularly effective in managing a wide range of cardiac arrhythmias with a relatively favorable side effect profile .
Eigenschaften
CAS-Nummer |
1026-89-7 |
|---|---|
Molekularformel |
C8H18S |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Bromo-3-butoxyphenyl)sulfonyl]piperidine](/img/structure/B1173530.png)


![4-[3-(3-Chloro-2-methylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173535.png)
![2-[3-(3-Chloro-2-methylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173540.png)
![N-(3-chlorophenyl)-7-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1173543.png)

